![molecular formula C18H21ClN2O3 B5321204 (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methylcyclopropanecarbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5321204.png)
(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methylcyclopropanecarbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
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Overview
Description
The compound (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methylcyclopropanecarbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a cyclopropane ring, and a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methylcyclopropanecarbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Chlorophenyl Ethyl Intermediate: This step involves the reaction of 3-chlorobenzyl chloride with ethyl magnesium bromide to form the 3-chlorophenyl ethyl intermediate.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using diazomethane in the presence of a catalyst to introduce the cyclopropane ring.
Formation of the Tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one Core: The final step involves the cyclization of the intermediate with an appropriate oxazolone precursor under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of advanced catalysts may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methylcyclopropanecarbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in the formation of simpler alkanes or alcohols.
Scientific Research Applications
The compound (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methylcyclopropanecarbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methylcyclopropanecarbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
The uniqueness of (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methylcyclopropanecarbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its structural complexity and potential biological activity set it apart from other similar compounds.
Properties
IUPAC Name |
(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methylcyclopropanecarbonyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-18(6-7-18)16(22)20-10-14-15(11-20)24-17(23)21(14)8-5-12-3-2-4-13(19)9-12/h2-4,9,14-15H,5-8,10-11H2,1H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTKKDWABQEVHF-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)N2CC3C(C2)OC(=O)N3CCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)C(=O)N2C[C@H]3[C@@H](C2)OC(=O)N3CCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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